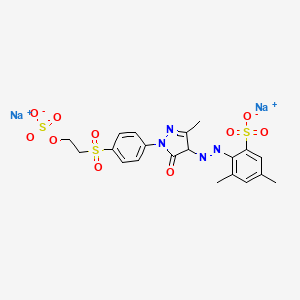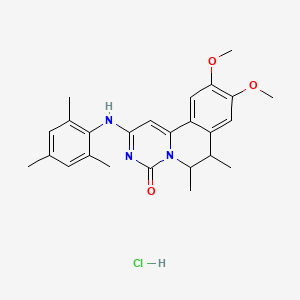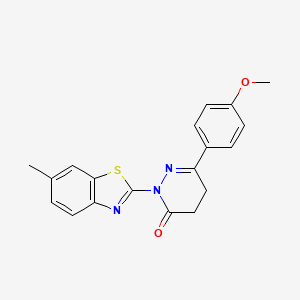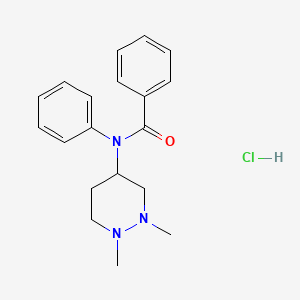
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves multiple steps. The starting materials typically include hexahydro-1,2-dimethyl-4-pyridazine and phenylbenzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide
- N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride
Uniqueness
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride stands out due to its unique structure and specific interactions with molecular targets
Propriétés
Numéro CAS |
149750-15-2 |
|---|---|
Formule moléculaire |
C19H24ClN3O |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-20-14-13-18(15-21(20)2)22(17-11-7-4-8-12-17)19(23)16-9-5-3-6-10-16;/h3-12,18H,13-15H2,1-2H3;1H |
Clé InChI |
MBBQIURSVJHGPX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



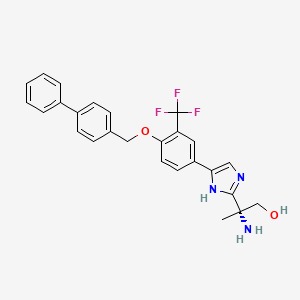
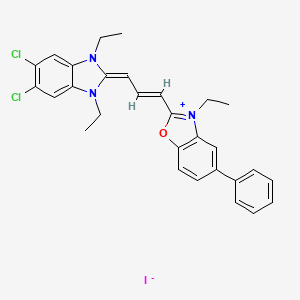
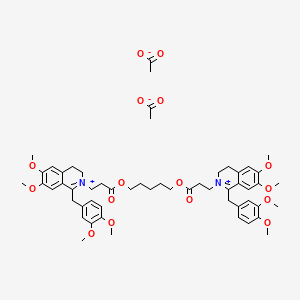
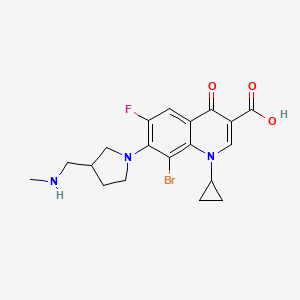

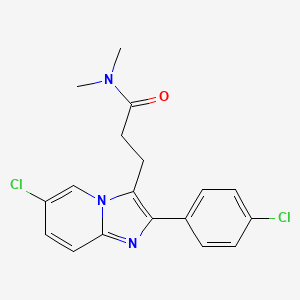


![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
